Aztreonam was first discovered in the late 1970s and has been commercially available since the 1980s. It is derived from the bacterium Chromobacterium violaceum, which naturally produces the compound. Its chemical designation is (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid, and its molecular formula is with a molecular weight of approximately 435.44 g/mol .
The synthesis of (E)-Aztreonam involves several steps, primarily focusing on the formation of the beta-lactam ring and the introduction of specific side chains that enhance its antibacterial properties.
The molecular structure of (E)-Aztreonam features a unique bicyclic arrangement that includes a beta-lactam ring fused to a thiazole moiety. This structure is critical for its antibacterial activity.
(E)-Aztreonam participates in various chemical reactions that are critical for its function as an antibiotic.
(E)-Aztreonam exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis.
(E)-Aztreonam possesses distinct physical and chemical properties that influence its pharmaceutical use.
(E)-Aztreonam is primarily used in clinical settings for treating infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5